molecular formula C16H14N2O4S3 B5054572 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B5054572
M. Wt: 394.5 g/mol
InChI Key: GBNBJLFUMGDJEW-SEYXRHQNSA-N
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Description

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives, indole derivatives, and thiazolidinone precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.

    Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of sulfur or nitrogen atoms in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing agents: Like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Could produce amines or reduced sulfur compounds.

    Substitution: Can result in halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one would depend on its specific application. For example:

    Biological activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Chemical reactivity: The presence of multiple functional groups allows for diverse chemical interactions, facilitating its use in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Indolinone derivatives: Compounds featuring the indolinone moiety.

    Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.

Uniqueness

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S3/c1-17-11-5-3-2-4-10(11)12(14(17)19)13-15(20)18(16(23)24-13)9-6-7-25(21,22)8-9/h2-5,9H,6-8H2,1H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNBJLFUMGDJEW-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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